Ethyl 2-methylbenzoate
Description
Significance in Contemporary Organic Chemistry
The significance of Ethyl 2-methylbenzoate (B1238997) in modern organic chemistry lies primarily in its role as a building block for the synthesis of more complex molecules. Its chemical structure allows it to participate in a variety of reactions. Standard transformations include hydrolysis in the presence of an acid or base to yield 2-methylbenzoic acid and ethanol (B145695), and reduction of the ester group to an alcohol using powerful reducing agents like lithium aluminum hydride.
Furthermore, the aromatic ring of Ethyl 2-methylbenzoate can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. Advanced synthetic methodologies also utilize this compound. For instance, researchers have reported a highly efficient HDDA-Wittig coupling strategy for the one-pot, multicomponent synthesis of fully functionalized benzenes, specifically naming the production of this compound derivatives. rsc.org It also serves as a starting material for reactions like bromination at the methyl group using N-bromosuccinimide (NBS). These applications are crucial for creating diverse chemical structures in a laboratory setting.
Historical Development of Aromatic Ester Chemistry Research
The study of aromatic esters has a long history, initially rooted in their pleasant fragrances which led to their use in perfumes since ancient times. numberanalytics.com The scientific development in this field began with foundational synthesis methods. The most common industrial method for preparing aromatic esters like this compound is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid (2-methylbenzoic acid) and an alcohol (ethanol). chemicalbook.com This method, dating back to the late 19th century, traditionally uses strong acids like sulfuric acid under reflux conditions. uwlax.edu
Over the centuries, research has evolved from simple synthesis to enhancing reaction efficiency and sustainability. numberanalytics.comuwlax.edu Recent advancements focus on overcoming the limitations of traditional methods, which can require harsh conditions. waseda.jp Innovations include the development of microwave-assisted synthesis to shorten reaction times and reduce energy waste. uwlax.edu A significant recent development is the discovery of novel catalytic systems, such as a palladium catalyst with a diphosphine ligand that facilitates an "ester dance reaction," allowing the ester group to migrate around the aromatic ring under milder conditions. waseda.jp This highlights a continuous drive towards more sophisticated and sustainable synthetic routes in aromatic ester chemistry. waseda.jpnumberanalytics.com
Overview of Current Academic Inquiry into this compound
Current research continues to explore this compound in diverse chemical contexts. It is recognized as a key intermediate in the synthesis of novel compounds. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a complex molecule synthesized using this compound derivatives, was determined by single-crystal X-ray crystallography. researchgate.net
Beyond synthetic applications, the compound is studied for its natural occurrence and properties. It has been isolated from natural sources like the henna plant (Lawsonia inermis). Recent studies in plant biochemistry have investigated its biosynthesis. In the flowers of Lilium oriental hybrid 'Siberia', the emission of this compound is tepal-specific, regulated by floral development, and occurs in a rhythmic pattern, peaking in the afternoon. frontiersin.org Research has identified that a BAHD acyltransferase enzyme contributes to the biosynthesis of both ethyl benzoate (B1203000) and methyl benzoate in these flowers. frontiersin.org Furthermore, its potential use as a fragrance component is being explored, with studies examining how it can enhance specific aromatic notes in perfume compositions. google.com
Data Tables
Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 87-24-1 | nih.govchemicalbook.com |
| Molecular Formula | C₁₀H₁₂O₂ | nih.gov |
| Molecular Weight | 164.20 g/mol | nih.gov |
| Boiling Point | 220-221 °C at 731 mmHg | chemicalbook.com |
| Density | 1.032 g/mL at 25 °C | chemicalbook.comchemsynthesis.com |
| Refractive Index | 1.507 at 20 °C | chemicalbook.comthegoodscentscompany.com |
| Flash Point | 91.67 °C | thegoodscentscompany.com |
Spectroscopic Data of this compound
| Spectrum Type | Key Signals/Data | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.91 (d, 1H), 7.36 (t, 1H), 7.21 (t, 2H), 4.36 (q, 2H), 2.58 (s, 3H), 1.38 (t, 3H) | rsc.org |
| ¹³C NMR | Data available from sources like Wiley and NIST. | nih.gov |
| Mass Spectrometry (MS) | Data available from the NIST Mass Spectrometry Data Center. | nih.govnist.gov |
| Infrared (IR) Spectrum | Gas phase spectrum available from the NIST WebBook. | nist.gov |
| InChIKey | SOUAXOGPALPTTC-UHFFFAOYSA-N | nih.govchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10(11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUAXOGPALPTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040711 | |
| Record name | Ethyl 2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-24-1 | |
| Record name | Ethyl 2-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-methylbenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl o-toluate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-METHYLBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384Q41M534 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Ethyl 2 Methylbenzoate
Conventional Synthetic Routes
The most common and direct methods for producing Ethyl 2-methylbenzoate (B1238997) fall under two main categories: the acid-catalyzed reaction of a carboxylic acid and an alcohol, and the conversion from a different ester through transesterification.
The reaction between 2-methylbenzoic acid and ethanol (B145695) in the presence of a strong acid catalyst is a classic example of Fischer-Speier esterification. organic-chemistry.org This equilibrium reaction produces ethyl 2-methylbenzoate and water. brainly.com To achieve a high yield of the desired ester, the equilibrium must be shifted toward the products. organic-chemistry.orgathabascau.ca This is typically accomplished by using an excess of one of the reactants, usually the less expensive ethanol, or by removing water from the reaction mixture as it forms. organic-chemistry.orgchemistrysteps.com
The efficiency of the Fischer esterification is highly dependent on the specific reaction conditions. Optimizing these parameters is crucial for maximizing the yield of this compound.
Catalyst : Strong acids are essential to catalyze the reaction. chemistrytalk.org Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgmdpi.com Lewis acids such as hafnium(IV) and zirconium(IV) salts can also be employed. organic-chemistry.org The catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. chemistrysteps.combyjus.com
Temperature : The reaction is generally slow at room temperature and is therefore typically conducted under reflux conditions to increase the reaction rate. brainly.comchemistrysteps.com Heating the mixture allows the reaction to reach equilibrium faster. tcu.edu
Reactant Ratio : According to Le Châtelier's principle, using a large excess of ethanol can drive the reversible reaction forward, increasing the yield of the ester product. athabascau.cachemistrysteps.com
Water Removal : The removal of water, a byproduct of the reaction, is another effective strategy to shift the equilibrium to the product side. organic-chemistry.orgchemistrysteps.com This can be achieved through methods like azeotropic distillation or by using dehydrating agents that absorb the water formed during the reaction. athabascau.ca
Table 1: Optimized Parameters for Fischer Esterification of 2-Methylbenzoic Acid
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | 2-Methylbenzoic Acid, Ethanol | Formation of this compound |
| Catalyst | Concentrated H₂SO₄, p-TsOH | To protonate the carbonyl and increase its electrophilicity chemistrysteps.combyjus.com |
| Temperature | Reflux | To increase the rate of reaction brainly.comchemistrysteps.com |
| Stoichiometry | Excess Ethanol | To shift equilibrium towards the product side athabascau.cachemistrysteps.com |
| Byproduct Removal | Removal of Water | To shift equilibrium towards the product side organic-chemistry.orgchemistrysteps.com |
The Fischer esterification is a multi-step process involving nucleophilic addition-elimination, where all steps are reversible. athabascau.cachemistrysteps.com
Protonation of the Carbonyl Group : The reaction begins with the protonation of the carbonyl oxygen of 2-methylbenzoic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon. chemistrysteps.comchemistrytalk.org
Nucleophilic Attack : The alcohol (ethanol) acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. chemistrytalk.orgbyjus.com This leads to the formation of a tetrahedral intermediate, specifically an oxonium ion. byjus.com
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. chemistrytalk.org This converts a hydroxyl group into a better leaving group (water). youtube.com
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. chemistrytalk.orgbyjus.com
Deprotonation : The final step is the deprotonation of the resulting protonated ester by a base (such as water or the alcohol) to yield the final ester product, this compound, and regenerate the acid catalyst. byjus.compearson.com
Transesterification is a process that converts one ester into another by reacting it with an alcohol. ucla.edu For example, mthis compound can be converted to this compound by reacting it with ethanol. This reaction can be catalyzed by either an acid or a base.
The mechanism for acid-catalyzed transesterification is very similar to that of Fischer esterification.
Protonation : The carbonyl oxygen of the starting ester (e.g., mthis compound) is protonated by the acid catalyst.
Nucleophilic Attack : An ethanol molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer : A proton is transferred to the oxygen of the original alkoxy group (e.g., the methoxy (B1213986) group).
Elimination of Alcohol : The intermediate collapses, eliminating a molecule of the original alcohol (methanol).
Deprotonation : The protonated ethyl ester is deprotonated to give the final product, this compound, and regenerate the catalyst.
Base-catalyzed transesterification proceeds through a different mechanism involving a strong nucleophile.
Nucleophilic Attack : A strong base, such as an ethoxide ion (CH₃CH₂O⁻), generated by reacting ethanol with a base like sodium hydroxide (B78521), acts as a nucleophile. It attacks the carbonyl carbon of the starting ester.
Formation of Tetrahedral Intermediate : This attack results in the formation of a tetrahedral alkoxide intermediate.
Elimination of Alkoxide : The intermediate collapses, and the original alkoxide group (e.g., methoxide) is eliminated as a leaving group.
Protonation : The eliminated alkoxide deprotonates the newly formed alcohol (if any is present) or another proton source to become a neutral alcohol molecule, driving the reaction to completion.
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| This compound | C₁₀H₁₂O₂ | Product |
| 2-Methylbenzoic Acid | C₈H₈O₂ | Reactant |
| Ethanol | C₂H₅OH | Reactant/Solvent |
| Water | H₂O | Byproduct |
| Sulfuric Acid | H₂SO₄ | Catalyst |
| p-Toluenesulfonic acid | C₇H₈O₃S | Catalyst |
| Mthis compound | C₉H₁₀O₂ | Reactant (in Transesterification) |
| Methanol (B129727) | CH₄O | Byproduct (in Transesterification) |
| Sodium Hydroxide | NaOH | Catalyst (Base-catalyzed) |
| Ethoxide ion | C₂H₅O⁻ | Nucleophile (Base-catalyzed) |
Transesterification Processes
Advanced and Green Synthetic Strategies
Modern organic synthesis emphasizes the development of methodologies that are not only efficient but also environmentally benign. For the synthesis of this compound, several advanced strategies have been developed that offer significant advantages over traditional Fischer esterification methods, which often require long reaction times and harsh acidic catalysts.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering a green and efficient alternative to conventional heating. anton-paar.com In this technique, microwave energy directly couples with the molecules in the reaction mixture, leading to rapid and uniform heating. anton-paar.com This process can dramatically shorten reaction times from hours or days to mere minutes and often results in higher product yields. anton-paar.com
The key advantage of using sealed vessels in microwave synthesis is the ability to superheat solvents far above their atmospheric boiling points. anton-paar.com According to the Arrhenius law, a 10 °C increase in temperature can roughly double the reaction rate. anton-paar.com This principle allows for exceptionally fast reactions. For instance, a reaction that takes eight hours at 80 °C could potentially be completed in approximately two minutes at 160 °C. anton-paar.com
In the context of benzoate (B1203000) ester synthesis, studies on compounds analogous to this compound have demonstrated the profound impact of microwave irradiation. Research on the esterification of benzoic acid has shown that this method, under optimized conditions, can lead to high conversions in significantly reduced times. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Esterification
This table illustrates the typical advantages of microwave-assisted synthesis over conventional reflux methods for benzoate esters.
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |
| Reaction Time | Several hours (e.g., 8-10 hours) edu.krd | Minutes (e.g., 5-15 min) anton-paar.com |
| Heating Method | External heating, slow, non-uniform | Direct molecular heating, rapid, uniform anton-paar.com |
| Energy Efficiency | Lower | Higher |
| Process Control | Limited | High control over temperature and pressure |
| Yield | Variable, often lower | Often significantly higher |
Continuous-flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and efficiency for chemical reactions like esterification. lpp-group.comacs.org In a flow reactor, reagents are continuously pumped through a tube or channel where the reaction occurs, allowing for precise control over parameters such as temperature, pressure, and residence time. researchgate.net
The application of continuous-flow technology to the esterification of benzoic acid and its derivatives has been shown to achieve high conversions in short reaction times. lpp-group.com This enhanced efficiency is due to superior heat and mass transfer compared to batch reactors. The high surface-area-to-volume ratio in flow reactors allows for rapid heating or cooling, minimizing the formation of byproducts and improving process safety. acs.org
Furthermore, continuous-flow systems can be integrated with other technologies, such as microwave heating, to create hybrid systems that further accelerate reactions. researchgate.netcolab.ws The optimization of a continuous-flow process for benzoic acid alkylation demonstrated a significant increase in productivity when scaling from a microflow capillary reactor to a milliflow reactor, achieving a productivity of 6.82 g/h at the lab scale. acs.org This approach is highly attractive for industrial-scale production due to its potential for automation and consistent product quality.
The choice of catalyst is crucial in the synthesis of this compound, influencing reaction rate, yield, and environmental impact. Advanced catalytic systems move beyond traditional corrosive mineral acids to more sustainable and efficient alternatives.
Heterogeneous catalysts, particularly solid acids, offer a green alternative to traditional homogeneous catalysts like sulfuric acid for esterification reactions. proquest.com Solid acids are insoluble in the reaction medium, which simplifies their separation from the product mixture, allows for their recovery and reuse, and reduces corrosive and polluting wastewater. researchgate.net
Several types of solid acid catalysts have proven effective for the synthesis of benzoate esters:
Zirconium/Titanium (Zr/Ti) Based Catalysts : Studies on the synthesis of methyl benzoates have shown that solid acid catalysts composed of zirconium and titanium exhibit high activity. mdpi.com These catalysts function as metallic Lewis acids, facilitating the direct condensation of benzoic acid and alcohol without the need for other auxiliary acids. researchgate.netmdpi.com The catalyst can be easily recovered and reused multiple times.
Layered Metal Benzoates : Alkaline earth layered benzoates, such as barium benzoate, have been investigated as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. scielo.br These catalysts demonstrated significant conversion gains (over 20 percentage points) compared to the reaction without a catalyst under the same conditions. scielo.br
Organic Solid Acids : Ion-exchange resins, such as Amberlyst-16, have been successfully used for the esterification of long-chain fatty acids in continuous-flow fixed-bed reactors, achieving excellent yields (>98%) and demonstrating the feasibility of ton-scale production. csic.es
Table 2: Performance of Various Solid Acid Catalysts in Benzoate Esterification
This table summarizes the effectiveness of different heterogeneous catalysts in the synthesis of benzoate esters.
| Catalyst Type | Substrate | Key Finding | Reference |
| Zr/Ti Solid Acid | Benzoic Acids | Effective as a reusable metallic Lewis acid catalyst. | researchgate.netmdpi.com |
| Barium Benzoate | Benzoic Acid | Achieved ~69% conversion at 160 °C; reusable. | scielo.br |
| Amberlyst-16 | Lauric Acid | >98% conversion in a continuous flow reactor. | csic.es |
Organometallic complexes, particularly those involving transition metals like palladium, are instrumental in modern organic synthesis for their ability to catalyze a wide range of transformations. oup.comnih.gov In the context of aromatic ester synthesis, palladium-catalyzed carbonylation reactions are a notable advanced method. acs.org This approach can involve the reaction of aryl halides or similar precursors with carbon monoxide and an alcohol in the presence of a palladium catalyst to form the corresponding ester. While distinct from Fischer esterification, these methods provide alternative pathways to aromatic esters under specific conditions and are a subject of ongoing research in organometallic chemistry. oup.comacs.org
While this compound itself is an achiral molecule, stereoselective synthesis becomes highly relevant when considering the preparation of its chiral derivatives, which may be valuable as intermediates in medicinal chemistry or materials science. Stereoselective approaches aim to control the three-dimensional arrangement of atoms, producing a specific stereoisomer of a chiral product.
For instance, research into related structures has demonstrated the feasibility of creating chiral molecules with a quaternary stereocenter (a carbon atom bonded to four different non-hydrogen groups). One such study involved the stereoselective trifluoromethylthiolation of a β-ketoester, ethyl-2-methyl-3-oxobutanoate. By using a chiral amine to form a chiral enamine intermediate, researchers were able to introduce a trifluoromethylthio group in a stereocontrolled manner, albeit with modest enantiomeric excess in initial tests. This type of chiral auxiliary approach highlights a potential strategy for synthesizing chiral derivatives that incorporate the core structural elements of this compound.
Spectroscopic and Advanced Characterization of Ethyl 2 Methylbenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of Ethyl 2-methylbenzoate (B1238997) in solution. One-dimensional (¹H and ¹³C) and two-dimensional techniques are employed to map out the carbon skeleton and the placement of protons.
The ¹H NMR spectrum of Ethyl 2-methylbenzoate provides a definitive fingerprint of its proton environments. The spectrum is characterized by distinct signals for the aromatic protons and the protons of the ethyl and methyl groups, with chemical shifts reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS).
In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic region displays complex multiplets corresponding to the four protons on the disubstituted benzene (B151609) ring. The ethyl group gives rise to a characteristic quartet and triplet pattern due to spin-spin coupling, while the methyl group on the benzene ring appears as a sharp singlet.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
|---|---|---|---|
| 7.91 | Doublet (d) | 8.0 | 1H, Ar-H (H-6) |
| 7.36 | Triplet (t) | 7.6 | 1H, Ar-H (H-4) |
| 7.21 | Multiplet (m) | 7.6 | 2H, Ar-H (H-3, H-5) |
| 4.36 | Quartet (q) | 7.3 | 2H, -OCH₂CH₃ |
| 2.58 | Singlet (s) | - | 3H, Ar-CH₃ |
| 1.38 | Triplet (t) | 7.1 | 3H, -OCH₂CH₃ |
Data sourced from a study by The Royal Society of Chemistry. nih.gov
The downfield shift of the proton at the H-6 position (7.91 ppm) is attributed to the deshielding effect of the adjacent electron-withdrawing carbonyl group of the ester. The quartet for the methylene (B1212753) (-OCH₂) protons and the triplet for the methyl (-CH₃) protons of the ethyl group are indicative of a neighboring group with three and two equivalent protons, respectively, confirming the ethyl ester moiety.
Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in this compound. The spectrum typically shows ten distinct signals, corresponding to the ten carbon atoms of the molecule.
The carbonyl carbon of the ester group is the most downfield signal, usually appearing around 167 ppm. The aromatic carbons resonate in the 125-140 ppm range, with the quaternary carbons (C-1 and C-2) showing distinct shifts. The carbons of the ethyl group and the aromatic methyl group appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
|---|---|
| ~167.5 | C=O (Ester carbonyl) |
| ~139.0 | C-2 (Aromatic, C-CH₃) |
| ~131.5 | C-4 (Aromatic, CH) |
| ~130.8 | C-6 (Aromatic, CH) |
| ~129.5 | C-1 (Aromatic, C-C=O) |
| ~125.5 | C-3, C-5 (Aromatic, CH) |
| ~60.8 | -OCH₂CH₃ |
| ~21.5 | Ar-CH₃ |
| ~14.2 | -OCH₂CH₃ |
Note: These are predicted values based on data for ethyl benzoate (B1203000) and substituted analogues. rsc.org
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the structure of this compound.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show a cross-peak between the -OCH₂- quartet and the -OCH₂CH₃ triplet, confirming their connectivity. It would also reveal correlations between adjacent aromatic protons (e.g., H-6 with H-5, H-5 with H-4, etc.), helping to trace the proton sequence on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This allows for the direct assignment of each protonated carbon in the ¹³C spectrum. For instance, the signal at ~60.8 ppm would show a correlation to the proton quartet at 4.36 ppm, assigning it as the -OCH₂- carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over two to three bonds). HMBC is crucial for identifying connectivity involving quaternary carbons. Key correlations for this compound would include the protons of the Ar-CH₃ group (2.58 ppm) to the aromatic carbons C-1, C-2, and C-3, and the -OCH₂- protons (4.36 ppm) to the carbonyl carbon (~167.5 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In this compound, a NOESY spectrum would show a cross-peak between the Ar-CH₃ protons and the nearby aromatic proton at H-3, as well as between the -OCH₂- protons and the aromatic proton at H-6, confirming their spatial proximity.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of this compound, providing valuable information about its functional groups.
The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the ester carbonyl (C=O) group. Other key bands correspond to C-O stretching, aromatic C=C stretching, and C-H stretching vibrations. Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the aromatic ring.
Table 3: Key IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100-3000 | C-H Stretch (Aromatic) | Medium |
| 2980-2850 | C-H Stretch (Aliphatic) | Medium |
| ~1720 | C=O Stretch (Ester) | Strong |
| 1610-1450 | C=C Stretch (Aromatic Ring) | Medium |
| ~1275 | C-O Stretch (Aryl-C(O)) | Strong |
| ~1120 | C-O Stretch ((O)C-O-Ethyl) | Strong |
Note: Frequencies are typical for aromatic esters and are based on data for analogous compounds. ucalgary.camasterorganicchemistry.com
The strong absorption at approximately 1720 cm⁻¹ is a highly diagnostic feature for the ester functional group. The presence of two strong C-O stretching bands further confirms the ester moiety. The distinction between aromatic C-H stretches (typically above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) is also a key feature of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular formula and structural features. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then break apart into smaller, charged fragments.
The mass spectrum of this compound shows a molecular ion peak at a mass-to-charge ratio (m/z) of 164, corresponding to its molecular weight (C₁₀H₁₂O₂). chemicalbook.comnist.gov The fragmentation pattern is characteristic of an aromatic ester. The most prominent fragmentation involves the loss of an ethoxy radical (•OCH₂CH₃) to form the highly stable o-toluoyl cation, which is observed as the base peak.
Table 4: Major Fragments in the EI Mass Spectrum of this compound
| m/z | Ion Fragment | Proposed Structure |
|---|---|---|
| 164 | Molecular Ion [M]⁺˙ | [C₆H₄(CH₃)COOCH₂CH₃]⁺˙ |
| 135 | [M - C₂H₅]⁺ | [C₆H₄(CH₃)COO]⁺ |
| 119 | [M - OC₂H₅]⁺ (Base Peak) | [C₆H₄(CH₃)CO]⁺ (o-toluoyl cation) |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ (Tropylium ion, from loss of CO from m/z 119) |
| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ (from fragmentation of tropylium (B1234903) ion) |
Data sourced from ChemicalBook and NIST Mass Spectrometry Data Center. chemicalbook.comnist.gov
The base peak at m/z 119 is a strong indicator of the o-toluoyl substructure. chemicalbook.com The subsequent loss of a neutral carbon monoxide (CO) molecule from this fragment leads to the formation of the tropylium ion at m/z 91, a common and stable fragment in the mass spectra of toluene (B28343) derivatives. This fragmentation pathway provides clear evidence for the arrangement of the methyl and ester groups on the benzene ring.
X-ray Crystallography and Diffraction Studies
X-ray crystallography and diffraction techniques are definitive methods for determining the three-dimensional atomic structure of a crystalline solid.
Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound itself is not prominently reported, detailed studies on closely related derivatives illustrate the application and utility of this technique.
For instance, the crystal structure of Ethyl 2,4-dihydroxy-6-methylbenzoate was determined after obtaining suitable single crystals by slow evaporation from an acetone (B3395972) solution. iucr.orgiucr.org The analysis revealed an intramolecular hydrogen bond that stabilizes the molecular conformation. iucr.orgiucr.org Similarly, a study on Ethyl 2,6-dimethoxybenzoate provided unambiguous confirmation of its structure through single-crystal X-ray diffraction. researchgate.net These studies on derivatives provide valuable insights into the likely conformation and packing behavior of this compound, which is expected to have a generally planar conformation between the aromatic ring and the ester group, a feature observed in related methylbenzoate structures. researchgate.net
Table 2: Crystallographic Data for this compound Derivatives
| Compound | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|
| Ethyl 2,4-dihydroxy-6-methylbenzoate | Monoclinic | P2₁/c | a = 8.618(3) Å, b = 13.911(5) Å, c = 8.355(3) Å, β = 100.270(10)° |
| Ethyl 2,6-dimethoxybenzoate | Triclinic | P-1 | a = 8.5518(3) Å, b = 10.8826(8) Å, c = 11.9939(6) Å, α = 101.273(5)°, β = 98.287(3)°, γ = 94.092(4)° |
Data sourced from IUCr iucr.org and ResearchGate. researchgate.net
Powder X-ray diffraction (PXRD) is an analytical technique used for the characterization of crystalline materials in their polycrystalline or powder form. nanochemazone.com The method involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid's specific phase.
For this compound, PXRD would be employed to:
Confirm Identity: By comparing the experimental diffraction pattern to a reference pattern from a database or one calculated from single-crystal data.
Assess Purity: The presence of sharp, unexpected peaks in the diffractogram can indicate the presence of crystalline impurities.
Analyze Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.
Chromatographic Techniques for Purity Assessment and Analysis
Chromatographic methods are indispensable for separating components of a mixture and are routinely used for the qualitative and quantitative analysis of this compound. sielc.com
Due to its volatility, Gas Chromatography (GC) is a highly effective and widely used method for analyzing this compound. nist.gov It is the standard technique for assessing the purity of commercial samples, with suppliers often quoting purity levels determined by GC analysis (e.g., >98.0%). thegoodscentscompany.com
In a typical GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a long, thin column. The separation is achieved based on the differential partitioning of the compound between the mobile gas phase and the stationary liquid phase coating the column. A detector at the end of the column, commonly a Flame Ionization Detector (FID), records the elution of the compound over time, producing a chromatogram. The purity of this compound is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of components in a mixture. For this compound and its related derivatives, reversed-phase HPLC (RP-HPLC) is the most common and effective mode employed. sielc.comnjlabs.com This method utilizes a nonpolar stationary phase, typically a C8 or C18 silica-based column, and a polar mobile phase, which allows for the separation of compounds based on their hydrophobicity. njlabs.comresearchgate.net
The versatility of HPLC allows for its application in various analyses, from quantifying preservatives in food and cosmetics to monitoring impurities in chemical synthesis. ajast.netnih.govshimadzu.com Method parameters such as mobile phase composition, pH, column type, and detector wavelength can be optimized to achieve the desired separation and sensitivity for specific benzoate esters and related molecules. njlabs.commyfoodresearch.com
Chromatographic Conditions for this compound
Specific methods for the analysis of this compound have been developed using reverse-phase columns. The mobile phase typically consists of an aqueous component mixed with an organic solvent like acetonitrile (B52724), with an acid such as phosphoric acid to control the pH and improve peak shape. sielc.com For applications requiring mass spectrometry (MS) detection, volatile acids like formic acid are used in place of phosphoric acid. sielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Below are the detailed conditions for the separation of this compound on two different stationary phases.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Analyte | This compound | This compound |
| Column | Newcrom R1 | Newcrom C18 |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | Acetonitrile (MeCN), Water, Phosphoric Acid |
| Detection | Not Specified | Not Specified |
| Reference | sielc.com | sielc.com |
Analysis of Benzoate Derivatives and Related Compounds
The principles used for this compound can be extended to a wide range of related compounds, including benzoic acid, sorbic acid, and various paraben esters (methyl, ethyl, propyl, and butyl parabens), which are often used as preservatives. shimadzu.comusda.gov RP-HPLC methods for these compounds commonly use C18 columns and are validated for parameters like linearity, precision, and accuracy to ensure reliable quantification in complex matrices such as food products and cosmetics. njlabs.comajast.net
UV detection is standard for these aromatic compounds, with wavelengths typically set between 225 nm and 280 nm to achieve high sensitivity. nih.govshimadzu.com For instance, in the analysis of preservatives, sodium benzoate is often detected at 225 nm, while potassium sorbate (B1223678) is monitored at 255 nm. nih.gov A diode-array detector (DAD) can be employed to monitor multiple wavelengths simultaneously, enhancing detection specificity. njlabs.com
The mobile phase composition is a critical factor. It often comprises a buffer solution (e.g., sodium acetate, potassium dihydrogen orthophosphate) and an organic modifier like acetonitrile or methanol (B129727). ajast.netscispace.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently used to optimize the separation of mixtures containing compounds with a range of polarities. njlabs.comshimadzu.com
The following table summarizes various validated HPLC methods used for the analysis of compounds structurally related to this compound.
Table 2: Summary of HPLC Conditions for Benzoate Derivatives and Related Preservatives
| Analyte(s) | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time(s) (min) | Reference |
|---|---|---|---|---|---|---|
| Sodium Benzoate, Potassium Sorbate | Luna C18 (150 x 4.6 mm, 5 µm) | Acetonitrile : Sodium Acetate Buffer pH 4.3 (20:80) | 1.0 | 235 | 4.9 (SB), 6.9 (PS) | ajast.net |
| Sodium Benzoate | Luna C18 (2) (250 x 4.60 mm, 5 µm) | Sodium Acetate Buffer pH 4.0 : Acetonitrile (70:30) | 0.8 | 254 | 7.89 | myfoodresearch.com |
| Sodium Benzoate | RP-18 (250 x 4 mm, 10 µm) | Buffer (Potassium Dihydrogen Orthophosphate + Triethylamine, pH 5.5) : Methanol (60:40) | 1.0 | 254 | Not Specified | scispace.com |
| 2-Phenoxyethanol, Methylparaben, Ethylparaben, Propylparaben | Lichrosorb C8 (150 x 4.6 mm, 5 µm) | Acetonitrile : Tetrahydrofuran : Water (21:13:66) | 1.0 | 258 | 4.5 (PhOE), 6.0 (MP), 9.05 (EP), 15.03 (PP) | researchgate.net |
| Benzoic Acid, Sorbic Acid, Parabens | Reversed-Phase C18 | Gradient: A) 1.5% Acetic Acid + 1.5% Ammonium Acetate in Water; B) 100% Methanol | Not Specified | 254 or 280 | Varies with compound | usda.gov |
Computational Chemistry and Theoretical Investigations of Ethyl 2 Methylbenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of organic compounds like Ethyl 2-methylbenzoate (B1238997). DFT studies typically utilize functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311G(d,p) to achieve a balance between computational cost and accuracy. nih.govinpressco.comgoogle.com
A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy conformation of a molecule. nih.gov For Ethyl 2-methylbenzoate, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The optimized geometry reveals key structural parameters that define the molecule's three-dimensional shape.
Theoretical calculations for similar aromatic esters indicate that the benzene (B151609) ring maintains its characteristic planar geometry. researchgate.net The presence of the ethyl ester and methyl groups introduces specific conformational preferences. The ester group's orientation relative to the aromatic ring is a critical factor, with steric hindrance from the ortho-methyl group influencing the dihedral angle between the plane of the ester and the plane of the ring. DFT calculations for related benzoate (B1203000) compounds, such as methyl benzoate, provide expected values for key structural parameters. researchgate.net
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| C-C (ring) | Aromatic carbon-carbon bond length | ~1.39 - 1.40 Å |
| C=O | Carbonyl carbon-oxygen double bond | ~1.21 Å |
| C-O (ester) | Carbonyl carbon-oxygen single bond | ~1.35 Å |
| O-C (ethyl) | Ester oxygen-ethyl carbon single bond | ~1.45 Å |
| C(ring)-C(ester) | Ring carbon-carbonyl carbon single bond | ~1.50 Å |
| ∠ O=C-O | Ester group bond angle | ~125° |
| ∠ C(ring)-C-O | Ring-ester linkage bond angle | ~115° |
Note: The values presented are typical for aromatic esters as determined by DFT calculations (e.g., B3LYP/6-31G(d,p)) and are for illustrative purposes. Specific values for this compound would require a dedicated computational study.
DFT is also used to analyze the electronic properties of molecules by calculating the distribution and energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.netscispace.com
For this compound, the HOMO is expected to be primarily localized on the π-system of the electron-rich benzene ring. The LUMO is anticipated to be centered on the π* orbital of the carbonyl group. researchgate.net A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. Computational studies on related benzoate esters provide insights into the expected energy values. materialsciencejournal.orgresearchgate.net
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 4.5 to 6.0 eV |
Note: These values are illustrative, based on DFT calculations for similar aromatic esters, and can vary depending on the specific functional and basis set used. materialsciencejournal.orgresearchgate.net
Beyond static molecular properties, DFT can model chemical reactions by identifying transition state structures and calculating activation energies. youtube.comyoutube.com This allows for the prediction of reaction pathways and mechanisms. For this compound, a relevant reaction to model would be its hydrolysis to 2-methylbenzoic acid and ethanol (B145695).
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT is based on quantum mechanics, MD typically uses classical mechanics to model molecular behavior. MD simulations could be applied to this compound to understand its dynamic properties, such as its conformational flexibility, behavior in different solvents, and interactions with other molecules. mdpi.com
An MD simulation of this compound in an aqueous solution, for example, could reveal information about its solvation shell, the arrangement of water molecules around it, and its aggregation behavior. mdpi.com Such simulations are valuable for understanding how the compound behaves in a biological or chemical system. Studies on other aromatic esters have used MD to investigate phenomena like preferential solvation in mixed solvents and the dynamics of inclusion complexes with molecules like cyclodextrins. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling attempts to correlate the chemical structure of compounds with their biological activity using statistical methods. mdpi.com Although a specific QSAR model developed for this compound is not documented, it can be included in a dataset of similar compounds to build such a model.
In a QSAR study, various molecular descriptors are calculated for a series of compounds. For this compound, these would include:
Physicochemical descriptors: LogP (hydrophobicity), molar refractivity (steric properties), dipole moment.
Topological descriptors: Describing atomic connectivity and molecular shape.
Quantum chemical descriptors: HOMO/LUMO energies, atomic charges.
These descriptors are then used as independent variables in a regression analysis to create a mathematical equation that predicts a specific activity (e.g., inhibitory concentration, IC50). nih.gov QSAR studies on other series of benzoate and benzoyl derivatives have shown that properties like hydrophobicity and aromaticity are often key contributors to their biological activity. nih.govnih.gov
Intermolecular Interactions and Supramolecular Assembly
The way this compound molecules pack in the solid state is governed by a network of non-covalent intermolecular interactions. gatech.edu Computational methods can be used to analyze and quantify these interactions, which are crucial for understanding crystal engineering and materials science. rsc.org
For aromatic esters, the key interactions include:
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
C-H···π Interactions: Where a C-H bond from the methyl or ethyl group of one molecule interacts with the π-electron cloud of a neighboring benzene ring.
C-H···O Interactions: Weak hydrogen bonds between a C-H bond and the oxygen atom of a carbonyl group on another molecule.
Theoretical calculations, often combined with experimental data from X-ray crystallography, can determine the geometry and energy of these interactions. nih.govrsc.org The analysis of the molecular electrostatic potential surface can also highlight the regions of the molecule most likely to engage in these electrostatic interactions, providing insight into how they assemble into larger supramolecular structures. rsc.org
Applications and Derivatives of Ethyl 2 Methylbenzoate in Advanced Organic Synthesis
As a Key Intermediate in Organic Synthesis
The utility of Ethyl 2-methylbenzoate (B1238997) in organic chemistry is primarily defined by its role as a precursor for more complex molecular architectures. Its structure allows for reactions at the ester group, the methyl group, and on the aromatic ring, providing multiple pathways for synthetic elaboration.
Ethyl 2-methylbenzoate can be chemically modified in several ways to produce a range of different compounds. The ester group can be hydrolyzed under acidic or basic conditions to yield 2-methylbenzoic acid and ethanol (B145695). quora.com Furthermore, the ester can be reduced to an alcohol using strong reducing agents such as lithium aluminum hydride. The aromatic ring itself is also reactive and can undergo electrophilic aromatic substitution reactions, including nitration and halogenation, to introduce new functional groups onto the benzene (B151609) core.
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Hydrolysis | Acid or Base (e.g., H₂SO₄, NaOH) | Carboxylic Acid (2-methylbenzoic acid) | quora.com |
| Reduction | Strong reducing agents (e.g., Lithium aluminum hydride) | Alcohol | |
| Electrophilic Aromatic Substitution | Nitrating or halogenating agents | Substituted aromatic rings | |
| Benzylic Bromination | N-bromosuccinimide (NBS) | Benzylic Bromide (Ethyl 2-(bromomethyl)benzoate) |
The compound serves as a valuable starting point for molecules with potential applications in medicine. Through transesterification reactions with various alcohols or Grignard reagents, this compound can be converted into other substituted benzoates that act as pharmaceutical intermediates. Moreover, it is a precursor to the synthesis of quinazoline (B50416) derivatives, a class of heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov The synthesis of these scaffolds often begins with anthranilic acid (2-aminobenzoic acid) or its derivatives, which can be prepared from the 2-methylbenzoic acid core structure of this compound. nih.govfrontiersin.orgtandfonline.com
One of the most direct applications of this compound is its conversion into other substituted benzoic acids. The ester group can function as a protecting group for the carboxylic acid functionality. A straightforward hydrolysis reaction, conducted in the presence of an acid or a base, cleaves the ester bond to produce 2-methylbenzoic acid in high yield. doubtnut.com This reaction is a fundamental step in multi-step syntheses where the carboxylic acid is required for subsequent reactions, such as amide bond formation. Alkaline hydrolysis initially forms the salt of the carboxylic acid (e.g., sodium 2-methylbenzoate), which is then acidified to yield the final carboxylic acid product. quora.com
Synthesis and Reactivity of Derived Compounds
Specific modifications to the this compound structure lead to important reactive intermediates that are themselves starting points for further synthesis.
A key derivative, Ethyl 2-(bromomethyl)benzoate, is synthesized directly from this compound. This reaction targets the methyl group on the benzene ring in a process known as benzylic bromination. A common and effective method involves reacting this compound with N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride, using a radical initiator such as benzoyl peroxide. The mixture is heated to initiate the reaction, which selectively replaces one of the hydrogen atoms of the methyl group with a bromine atom. This transformation yields Ethyl 2-(bromomethyl)benzoate, a highly useful intermediate due to the reactivity of the bromomethyl group, which can readily participate in nucleophilic substitution reactions.
| Starting Material | Reagents | Solvent | Product | Reference |
|---|---|---|---|---|
| This compound | N-bromosuccinimide (NBS), Benzoyl peroxide | Carbon tetrachloride | Ethyl 2-(bromomethyl)benzoate |
Quinazoline derivatives represent an important class of nitrogen-containing heterocyclic compounds with significant biological activity. nih.gov The synthesis of the quinazolin-4(3H)-one core, a common structure in pharmaceuticals, frequently utilizes anthranilic acid or its derivatives as the primary starting material. frontiersin.orgtandfonline.comijarsct.co.in In a typical synthetic route, an anthranilic acid derivative is first acylated and then cyclized with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. nih.govnih.gov This intermediate is then reacted with an amine to construct the final quinazolinone ring system. nih.govtandfonline.com While not a direct one-step reaction from this compound, the necessary anthranilic acid precursors are substituted benzoic acids, making this compound a logical starting point for their synthesis through a sequence of established organic reactions.
Piperazine-Core Containing Derivatives
This compound serves as a foundational scaffold for the synthesis of more complex molecules, including those incorporating a piperazine (B1678402) core, a common structure in many pharmacologically active compounds. smolecule.com A key example is the derivative 2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]this compound. This complex molecule features a central piperazine ring symmetrically substituted with two this compound moieties.
The synthesis of such derivatives typically involves a multi-step process. A common strategy begins with the aminolysis of the ester group in this compound (or its corresponding acyl chloride, 2-methylbenzoyl chloride) with a suitable piperazine precursor. For instance, reacting 2-methylbenzoyl chloride with a disubstituted piperazine, such as 1-(2-hydroxyethyl)piperazine, would form an amide linkage. Subsequent esterification of the hydroxyl group with another molecule of 2-methylbenzoic acid or its derivative would complete the synthesis. The nitrogen atoms within the piperazine ring can act as nucleophiles, facilitating these coupling reactions. smolecule.com The resulting dihydrochloride (B599025) salt form of the final compound often enhances its solubility and stability. smolecule.com
Functionalized Benzenes Synthesis
A highly efficient, modern strategy for synthesizing fully functionalized benzene rings, including derivatives of this compound, is the Hexadehydro-Diels–Alder (HDDA)–Wittig coupling reaction. rsc.org This one-pot, multicomponent cascade process allows for the formation of four new carbon-carbon bonds to rapidly construct complex aromatic systems. rsc.org
The reaction proceeds through the initial thermal cyclization of a polyyne substrate (a tetrayne) to generate a highly reactive benzyne (B1209423) intermediate via the HDDA pathway. rsc.org This aryne intermediate is then trapped in situ by a phosphorus ylide (Wittig reagent), such as (carbomethoxymethylene)triphenylphosphorane. The nucleophilic attack of the ylide on the benzyne leads to a cascade of reactions that culminates in the formation of a fully substituted benzene ring. rsc.org This methodology is notable for its efficiency and ability to build complex molecular architecture from simpler precursors in a single step. rsc.org
The table below summarizes the synthesis of various functionalized benzene derivatives using this method, showcasing the versatility and yields of the HDDA-Wittig coupling strategy.
| Entry | Tetrayne Substrate | Wittig Reagent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(4-methylbenzene) | (Carbomethoxymethylene)triphenylphosphorane | Methyl 2-methyl-3-(p-tolyl)-1-naphthoate | 72 |
| 2 | 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(4-methoxybenzene) | (Carbomethoxymethylene)triphenylphosphorane | Methyl 3-(4-methoxyphenyl)-7-methoxy-2-methyl-1-naphthoate | 75 |
| 3 | 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(4-chlorobenzene) | (Carbomethoxymethylene)triphenylphosphorane | Methyl 7-chloro-3-(4-chlorophenyl)-2-methyl-1-naphthoate | 68 |
| 4 | 5,8-Di(thiophen-2-yl)trideca-5,7-diyne | (Acetylmethylene)triphenylphosphorane | 1-(2-Methyl-3-(thiophen-2-yl)-1-naphthyl)ethan-1-one derivative | 78 |
Enantioselective Synthesis Approaches for Chiral Analogs
The creation of chiral analogs of aromatic esters like this compound is a significant goal in organic synthesis, particularly for applications in medicinal chemistry where the stereochemistry of a molecule can dictate its biological activity. rroij.com Several enantioselective strategies can be employed to produce single-enantiomer products. rroij.com
One established approach involves the use of a chiral auxiliary. In this method, a racemic carboxylic acid precursor is esterified with a readily available, enantiomerically pure alcohol, such as L-(−)-menthol. beilstein-journals.org This reaction creates a mixture of diastereomeric esters, which, unlike enantiomers, have different physical properties and can be separated using standard chromatographic techniques. beilstein-journals.org After separation, the chiral auxiliary (menthol) is cleaved, typically via hydrolysis, to yield the desired enantiomerically pure carboxylic acid, which can then be esterified to produce the final chiral ester analog. beilstein-journals.org
| Diastereomer | Configuration | Yield after Separation (%) | Chromatography Retention Time (tR) |
|---|---|---|---|
| Diastereomer 1 | (2S)-isomer | 45.3 | 7.0 min |
| Diastereomer 2 | (2R)-isomer | 44.4 | 11.5 min |
Another powerful strategy is transition-metal-catalyzed asymmetric synthesis. This method utilizes a chiral catalyst, often a complex of a metal like palladium or nickel with a chiral ligand, to control the stereochemical outcome of a reaction. nih.govnih.gov For example, palladium-catalyzed enantioselective reactions, such as the Cacchi reaction, can be used to construct axially chiral indole (B1671886) systems by employing a chiral phosphine (B1218219) ligand like (R,R)-QuinoxP*. nih.govresearchgate.net While not applied directly to this compound, this principle of using a chiral metal complex to direct the formation of a specific stereoisomer is a cornerstone of modern asymmetric synthesis and could be adapted to create chiral analogs, such as those with atropisomerism or new stereocenters on substituents. nih.gov
Biological Activities and Mechanistic Research
Antimicrobial Properties
While specific studies focusing exclusively on the antimicrobial activity of pure ethyl 2-methylbenzoate (B1238997) are not extensively detailed in publicly available research, its presence in plant extracts with known antimicrobial properties suggests potential in this area.
Ethyl 2-methylbenzoate has been identified as a constituent of plants that exhibit antibacterial properties. For instance, it has been isolated from the aerial parts of the henna plant (Lawsonia inermis). researchgate.net Lawsonia inermis is recognized for its various biological activities, including antibacterial effects. google.com Another study identified this compound in the metabolites of Gloeobacter violaceus, a type of cyanobacteria. frontiersin.org However, dedicated studies that quantify the antibacterial efficacy of isolated this compound, for example by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains, are not prominently available in the reviewed literature.
Similar to its antibacterial profile, the antifungal activity of this compound is not well-documented through direct studies on the pure compound. The compound has been mentioned in the context of its potential biological activities, which include antifungal properties, but specific data from targeted antifungal assays are limited. ambeed.com
Insecticidal Activity Research
Research into the insecticidal properties of benzoate (B1203000) esters has included investigations into this compound and its analogs. These studies highlight its potential as a botanical insecticide.
The insecticidal efficacy of various benzoate esters has been evaluated against several insect species, including the yellow fever mosquito, Aedes aegypti. In a study determining the topical toxicity of methyl benzoate and its analogs against adult female Ae. aegypti, a compound listed as "mthis compound" demonstrated a notable level of toxicity. It is important to note that "mthis compound" is likely a typographical error in the original source, with the intended compound being this compound, given the context of the study which examined various benzoate esters. The reported median lethal dose (LD50) for this compound was 36.4 µg per adult female mosquito. researchgate.net This places it as more toxic than methyl benzoate (LD50 of 45.6 µ g/female ) and ethyl benzoate (LD50 of 71 µ g/female ) in the same study. researchgate.net
| Compound | LD50 (µg/adult female) against Aedes aegypti |
|---|---|
| Butyl benzoate | 5.1 |
| n-Pentyl benzoate | 7.34 |
| Vinyl benzoate | 10.7 |
| Methyl 3-methoxybenzoate | 14.7 |
| Propyl benzoate | 19.2 |
| Methyl 2-chlorobenzoate | 29.2 |
| Mthis compound | 36.4 |
| Methyl benzoate | 45.6 |
| Hexyl benzoate | 50.9 |
| Ethyl benzoate | 71 |
Specific mechanistic studies on the insecticidal action of this compound are scarce. However, research on the broader class of benzoate esters, particularly methyl benzoate, provides insight into likely mechanisms. These compounds can act as contact toxicants and fumigants. unamur.be The mode of action for botanical insecticides is often multifaceted, but a primary target is typically the insect's nervous system. unamur.be For instance, some benzoate derivatives are believed to interfere with neurotransmitter receptors or enzymes, such as acetylcholinesterase (AChE), leading to paralysis and death. nih.gov The insecticidal activity of esters can be influenced by their chemical structure, including the length of the alkyl chain, which affects properties like volatility and the ability to penetrate the insect's cuticle. nih.gov It is plausible that this compound shares these general modes of action, though direct evidence is needed for confirmation.
Natural Occurrence and Biosynthesis
This compound is a naturally occurring volatile organic compound found in various plants.
The compound has been identified in the aerial parts of the henna plant, Lawsonia inermis. researchgate.netgoogle.com It is also a floral scent component in some species, contributing to their characteristic aroma. Notably, it is emitted from the flowers of the Lilium oriental hybrid 'Siberia'. nih.govnih.gov
Significant research has elucidated the biosynthetic pathway of this compound in Lilium flowers. frontiersin.orgnih.govfrontiersin.org This research identified a novel BAHD acyltransferase, designated LoAAT1. frontiersin.orgnih.gov The BAHD family of enzymes are known for catalyzing the formation of esters from acyl-CoA molecules and alcohols. frontiersin.org The LoAAT1 enzyme is capable of using both ethanol (B145695) and methanol (B129727) as substrates to produce ethyl benzoate and methyl benzoate, respectively, when supplied with benzoyl-CoA. frontiersin.orgnih.govfrontiersin.org This discovery was notable because the biosynthesis of methyl benzoate in most other studied plants involves enzymes from the SABATH methyltransferase family, not the BAHD family. frontiersin.orgnih.gov The identification of LoAAT1 provided the first report of a BAHD acyltransferase contributing to the production of both ethyl and methyl benzoate, revealing a new mechanism for the biosynthesis of these floral scent compounds. frontiersin.org
Isolation from Plant Sources (e.g., Lawsonia inermis)
This compound has been identified as a naturally occurring compound in the plant kingdom. Its presence has been documented in the henna plant, Lawsonia inermis. The volatile constituents of Lawsonia inermis flowers have been analyzed, leading to the isolation of various compounds, including this compound. This finding is significant as it establishes a natural source for this aromatic ester, which has implications for its use in fragrances and as a biochemical intermediate. The isolation from natural sources like the henna plant underscores the compound's role in plant biochemistry.
Table 1: Plant Sources of this compound
| Plant Species | Common Name | Plant Part |
|---|
Enzymatic Biosynthesis Pathways (e.g., BAHD acyltransferases)
The biosynthesis of benzoate esters, including ethyl esters, in plants is a complex process that originates from the aromatic amino acid L-phenylalanine. This pathway involves several enzymatic steps to convert phenylalanine into the benzoyl-CoA precursor, which is then esterified to form the final ethyl benzoate product. While the specific pathway for this compound is not extensively detailed in the literature, the general mechanism for similar compounds provides a strong model.
The biosynthesis begins with the conversion of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . nih.govfrontiersin.org Following this, the pathway can proceed through either a β-oxidative or a non-β-oxidative route to produce benzoic acid. nih.govfrontiersin.org
In the β-oxidative pathway, which has been elucidated in plants like petunia, trans-cinnamic acid is activated to its CoA thioester by cinnamoyl-CoA ligase (CNL) . frontiersin.orgfrontiersin.org This is followed by hydration and oxidation reactions catalyzed by cinnamoyl-CoA hydratase/dehydrogenase (CHD) . frontiersin.orgfrontiersin.org The final step in the formation of benzoyl-CoA is a thiolysis reaction mediated by 3-ketoacyl CoA thiolase (KAT) . frontiersin.orgnih.gov
The final and crucial step in the formation of ethyl benzoate is the esterification of benzoyl-CoA with ethanol. This reaction is catalyzed by a class of enzymes known as BAHD acyltransferases . frontiersin.orgnih.govresearchgate.net The BAHD family of enzymes is responsible for the synthesis of a wide variety of plant secondary metabolites. researchgate.net Research on the flowers of Lilium oriental hybrid 'Siberia' has identified a specific BAHD acyltransferase, designated LoAAT1, that is responsible for the biosynthesis of ethyl benzoate. nih.govnih.gov This enzyme facilitates the transfer of the benzoyl group from benzoyl-CoA to ethanol, yielding ethyl benzoate. nih.govnih.gov It is plausible that a similar enzymatic mechanism involving a BAHD acyltransferase is responsible for the biosynthesis of this compound, utilizing a 2-methylbenzoyl-CoA precursor.
Table 2: Key Enzymes in the Proposed Biosynthesis of Ethyl Benzoate
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. nih.govfrontiersin.org |
| Cinnamoyl-CoA ligase | CNL | Activates trans-cinnamic acid to its CoA thioester. frontiersin.orgfrontiersin.org |
| Cinnamoyl-CoA hydratase/dehydrogenase | CHD | Catalyzes hydration and oxidation reactions. frontiersin.orgfrontiersin.org |
| 3-ketoacyl CoA thiolase | KAT | Produces benzoyl-CoA through thiolysis. frontiersin.orgnih.gov |
Industrial and Green Chemistry Perspectives on Ethyl 2 Methylbenzoate
Scalable Synthesis and Process Optimization
The industrial production of Ethyl 2-methylbenzoate (B1238997) is predominantly achieved through the Fischer-Speier esterification. This robust and well-established method involves the acid-catalyzed reaction between 2-methylbenzoic acid and ethanol (B145695). For large-scale synthesis, the process is optimized to maximize yield, minimize reaction time, and ensure high purity of the final product.
The reaction is an equilibrium process. To drive the synthesis towards the product side for industrial-scale yields, Le Chatelier's principle is applied. This is typically achieved by using a significant excess of one of the reactants, usually ethanol, as it is often the more cost-effective component and can also serve as the reaction solvent. Another common industrial practice is the continuous removal of water, a by-product of the reaction, which effectively shifts the equilibrium towards the formation of the ester.
Process optimization involves a careful balance of several parameters, including reaction temperature, catalyst concentration, and the molar ratio of reactants. While traditional methods often rely on strong mineral acids like sulfuric acid as the catalyst, process optimization also extends to purification. Post-reaction, the mixture is typically neutralized to remove the acid catalyst, washed to eliminate unreacted 2-methylbenzoic acid and excess ethanol, and finally purified by distillation to achieve the desired product quality.
Table 1: Process Parameters for Scalable Fischer-Speier Esterification of Ethyl 2-methylbenzoate
| Parameter | Typical Range/Value | Purpose |
|---|---|---|
| Reactants | 2-methylbenzoic acid, Ethanol | Formation of the ester |
| Catalyst | Sulfuric Acid (H₂SO₄) | To increase the reaction rate |
| Reactant Ratio | Excess Ethanol | Shift equilibrium to favor product formation |
| Temperature | Reflux | To accelerate the reaction rate |
| Purification | Neutralization, Washing, Distillation | To isolate and purify the final product |
Sustainable Production Methods
In line with the growing emphasis on green chemistry in the chemical industry, sustainable methods for the production of this compound are being explored. These methods aim to reduce the environmental impact by using less hazardous materials, minimizing waste, and improving energy efficiency.
Catalytic Green Chemistry Approaches
A key focus of sustainable production is the replacement of corrosive and hazardous homogeneous catalysts like sulfuric acid with more environmentally benign alternatives.
Solid Acid Catalysts : Heterogeneous solid acid catalysts, such as zirconium and titanium oxides, are being investigated for the esterification of benzoic acids. mdpi.comproquest.comresearchgate.net These catalysts offer several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion of equipment. mdpi.com This simplifies the purification process and minimizes the generation of acidic waste streams. mdpi.comproquest.comresearchgate.net
Enzymatic Catalysis : Biocatalysts, particularly lipases, present a green alternative for ester synthesis. The enzymatic synthesis of methyl benzoate (B1203000) has been successfully demonstrated using enzymes like Candida rugosa lipase. nih.gov This approach offers high selectivity under mild reaction conditions, which can reduce energy consumption and the formation of by-products.
Microwave-Assisted Synthesis : The use of microwave irradiation as an energy source has been shown to dramatically reduce reaction times for the synthesis of similar esters, such as ethyl benzoate. uwlax.edu This method offers a more energy-efficient alternative to conventional heating. uwlax.edu
Table 2: Comparison of Catalytic Approaches for Ester Synthesis
| Catalytic Method | Catalyst Example | Advantages |
|---|---|---|
| Conventional | Sulfuric Acid | Low cost, high reactivity |
| Solid Acid Catalysis | Zr/Ti Oxides | Reusable, non-corrosive, easy separation |
| Enzymatic Catalysis | Candida rugosa lipase | High selectivity, mild conditions, biodegradable |
| Microwave-Assisted | Acid or Solid Catalyst | Rapid heating, shorter reaction times |
Solvent-Free Reaction Methodologies
A core principle of green chemistry is the reduction or elimination of volatile organic solvents. In the context of this compound synthesis, this can be achieved by conducting the reaction under solvent-free conditions. One common industrial practice that aligns with this principle is the use of an excess of one of the liquid reactants to serve as the solvent. In this case, an excess of ethanol can function as both a reactant and the reaction medium, thereby avoiding the need for an additional solvent.
Further research into solvent-free esterification has shown the effectiveness of using solid catalysts, such as methylbenzene-1-sulfonic acids, to promote the reaction between a carboxylic acid and an alcohol without any additional solvent. This approach not only reduces solvent waste but also simplifies the product work-up.
Waste Minimization and By-product Management
Effective waste minimization and by-product management are crucial for the economic and environmental viability of this compound production.
The primary by-product of the Fischer-Speier esterification is water. The main source of waste in the conventional process is the use of a homogeneous acid catalyst like sulfuric acid. After the reaction, the acid must be neutralized, typically with a base, which results in the formation of a significant amount of salt waste that requires disposal.
Strategies for waste minimization are closely linked to the adoption of greener production methods. The use of recyclable solid acid catalysts is a prime example, as it eliminates the need for neutralization and reduces the generation of salt waste. mdpi.comproquest.comresearchgate.net Similarly, enzymatic catalysts, being biodegradable, offer a more environmentally friendly alternative.
Comparative Studies with Isomeric and Analogous Compounds
Comparison with Methyl 2-methylbenzoate (B1238997) and Other Alkyl Esters
The primary difference between ethyl 2-methylbenzoate and mthis compound lies in the alkyl group of the ester functionality—an ethyl group versus a methyl group. This seemingly minor variation leads to discernible differences in their physical properties and can influence their reactivity.
Physical Properties:
The larger ethyl group in this compound results in a higher molecular weight compared to mthis compound. This increase in size and mass generally leads to stronger van der Waals forces, which is reflected in the higher boiling point of this compound. The density and refractive index are also affected by this change in the alkyl group.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
|---|---|---|---|---|---|
| This compound | C10H12O2 | 164.20 | 220-221 | 1.032 | 1.5070 |
| Mthis compound | C9H10O2 | 150.17 | 207-208 | 1.073 | 1.519 |
Reactivity:
In terms of reactivity, the nature of the alkyl group can influence the rate of reactions such as hydrolysis. Studies on homologous series of esters have shown that methyl esters can exhibit greater metabolic stability compared to their ethyl, n-propyl, and n-butyl counterparts in biological systems, such as in the presence of rat plasma and liver microsomes. For instance, in one study, methyl benzoate (B1203000) showed a higher plasma metabolic stability (t½ = 36 min) compared to ethyl benzoate (t½ = 17 min). This suggests that this compound may be more susceptible to enzymatic hydrolysis than mthis compound.
The mechanism of ester hydrolysis can be influenced by both the alkyl and the aryl portions of the molecule. Under acidic conditions, the reaction typically proceeds via an A-2 mechanism, but with increasing steric hindrance around the carbonyl group, a shift towards an A-1 mechanism can occur. While both methyl and this compound have the ortho-methyl group contributing to steric hindrance, the slightly larger ethyl group could further influence the reaction kinetics, though the effect is generally considered less significant than the substitution on the aromatic ring.
Analysis of Positional Isomers (e.g., Ethyl 3-methylbenzoate, Ethyl 4-methylbenzoate)
The position of the methyl group on the benzene (B151609) ring—ortho (2-position), meta (3-position), or para (4-position)—has a profound impact on the molecule's physical properties and chemical reactivity due to differences in steric and electronic effects.
Physical Properties:
The boiling points of the positional isomers of ethyl methylbenzoate show a distinct trend. This compound has a lower boiling point than its meta and para isomers. This can be attributed to the steric hindrance caused by the ortho-methyl group, which may disrupt intermolecular interactions. The para-isomer, being more symmetrical, can pack more efficiently into a crystal lattice, which is often reflected in a higher melting point, although all three are liquids at room temperature.
| Compound | CAS Number | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
|---|---|---|---|---|
| This compound | 87-24-1 | 220-221 | 1.032 | 1.5070 |
| Ethyl 3-methylbenzoate | 120-33-2 | 234 | 1.030 | 1.5060 |
| Ethyl 4-methylbenzoate | 94-08-6 | 235 | 1.025 | 1.508 |
Reactivity:
The position of the methyl group significantly affects the reactivity of the ester, primarily through steric and electronic effects.
Steric Effects: The ortho-position of the methyl group in this compound introduces significant steric hindrance around the ester functionality. This steric crowding can impede the approach of nucleophiles to the carbonyl carbon, thereby slowing down reactions like hydrolysis. In contrast, the meta and para isomers lack this direct steric hindrance at the reaction center. Studies on the hydrolysis of substituted benzoates have shown that ortho-substituted esters generally react slower than their meta and para counterparts. The steric hindrance in the ortho-isomer can also make it more difficult for the molecule to achieve the coplanarity required for full mesomeric delocalization, which can affect its basicity. cdnsciencepub.com
Electronic Effects: The methyl group is an electron-donating group through an inductive effect and hyperconjugation. In the para position, the electron-donating effect of the methyl group is most pronounced at the carbonyl carbon, which can slightly decrease its electrophilicity and thus slow down nucleophilic attack. In the meta position, the electron-donating effect has a smaller influence on the reaction center. For this compound, the electronic effect of the ortho-methyl group is complicated by the dominant steric effect.
Therefore, the order of reactivity towards nucleophilic acyl substitution, such as hydrolysis, is expected to be influenced by a combination of these factors. The steric hindrance in this compound is likely the dominant factor, making it less reactive than its meta and para isomers.
Structural and Reactivity Contrasts with Related Aromatic Esters
Comparing this compound to other aromatic esters, such as ethyl benzoate (unsubstituted) and ethyl 4-nitrobenzoate (B1230335) (with an electron-withdrawing group), further illustrates the impact of ring substituents on reactivity.
Ethyl Benzoate: Lacking a methyl substituent, ethyl benzoate serves as a baseline for understanding the effects of the methyl group. The absence of the ortho-methyl group means there is less steric hindrance, and it would be expected to undergo hydrolysis more readily than this compound.
Ethyl 4-nitrobenzoate: The nitro group at the para-position is a strong electron-withdrawing group. This effect significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack. Consequently, ethyl 4-nitrobenzoate would be expected to hydrolyze much faster than this compound, ethyl 3-methylbenzoate, and ethyl 4-methylbenzoate. The rate of hydrolysis of the ester group in methyl benzoate is influenced by the electronic properties of substituents at the para position of the aromatic ring. brainly.com
Future Research Directions and Unexplored Avenues for this compound
This compound, a benzoate ester with the formula C10H12O2, serves as a significant compound in organic synthesis. nih.gov While it has established roles, ongoing and future research is set to explore its potential in a variety of advanced applications. This article details the prospective research directions for this compound, focusing on material science, catalytic systems, biological pathways, environmental fate, and its integration with predictive chemistry.
Chemical and Physical Properties of this compound
Below are the fundamental properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 87-24-1 | nist.govsielc.com |
| Molecular Formula | C₁₀H₁₂O₂ | nist.gov |
| Molecular Weight | 164.20 g/mol | nist.gov |
| Boiling Point | 220-221 °C at 731 mmHg | chemicalbook.com |
| Density | 1.032 g/mL at 25 °C | chemicalbook.com |
| Refractive Index | 1.507 at 20 °C | |
| Flash Point | 91.67 °C | thegoodscentscompany.com |
| InChI Key | SOUAXOGPALPTTC-UHFFFAOYSA-N | nist.gov |
Q & A
Basic Question | Quality Control
- GC-MS or HPLC : Quantify impurities (e.g., residual 2-methylbenzoic acid or ethanol) and monitor degradation products over time .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability and decomposition thresholds under controlled atmospheres .
- Store in amber glassware under inert gas (N₂/Ar) to prevent oxidation or hydrolysis, particularly in humid environments .
How can researchers leverage this compound as a synthetic intermediate in multi-step organic reactions?
Advanced Question | Application in Synthesis
The ester group serves as a protecting group or directing moiety:
- Transesterification : React with Grignard reagents or alcohols to generate substituted benzoates for pharmaceutical intermediates .
- Directed ortho-metalation : Use the methyl and ester groups to direct regioselective functionalization of the aromatic ring via lithiation or electrophilic substitution .
What computational tools are recommended for predicting the physicochemical properties of this compound?
Advanced Question | Computational Chemistry
- NIST Chemistry WebBook : Access thermodynamic data (e.g., vapor pressure, Henry’s Law constants) for solubility and volatility predictions .
- Molecular dynamics simulations : Model solvent interactions and diffusion coefficients using software like GROMACS or AMBER .
How should researchers address ethical and safety considerations when handling this compound in biological assays?
Basic Question | Safety & Ethics
- Toxicity screening : Conduct preliminary assays (e.g., Ames test) to assess mutagenicity before in vivo studies .
- Engineering controls : Use fume hoods for volatile organic compound (VOC) handling and adhere to institutional guidelines for waste disposal .
What strategies can mitigate batch-to-batch variability in this compound synthesis for reproducible research outcomes?
Advanced Question | Reproducibility
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to track reaction progress and adjust parameters dynamically .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, catalyst loading) and identify critical process parameters .
How does the electronic structure of this compound influence its UV-Vis absorption properties, and how can this be applied in photochemical studies?
Advanced Question | Spectroscopy & Applications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
